molecular formula C12H18N2O2 B12995172 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine

Cat. No.: B12995172
M. Wt: 222.28 g/mol
InChI Key: KAOIDCYOQIINJZ-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to an ethane-1,1-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine typically involves the reaction of benzo[d][1,3]dioxole derivatives with ethane-1,1-diamine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzo[d][1,3]dioxole is functionalized with a suitable leaving group, such as a halide, and then reacted with ethane-1,1-diamine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine involves its interaction with specific molecular targets and pathways. For instance, in its antitumor activity, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The molecular targets may include proteins involved in cell cycle regulation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[d][1,3]dioxole moiety with an ethane-1,1-diamine structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine, with the CAS number 500566-88-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating this moiety have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study synthesized thiourea derivatives containing benzo[d][1,3]dioxol-5-yl groups and tested them against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.
    • Results indicated that many compounds exhibited strong antitumor activity, with some showing lower IC50 values than the standard drug doxorubicin:
      • HepG2 : IC50 = 2.38 µM
      • HCT116 : IC50 = 1.54 µM
      • MCF-7 : IC50 = 4.52 µM
    • In contrast, normal cell lines showed much higher IC50 values (>150 µM), indicating selectivity towards cancer cells .
  • Mechanisms of Action :
    • The anticancer mechanisms were explored through various assays:
      • EGFR Inhibition : The compounds inhibited the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
      • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
      • Cell Cycle Analysis : Disruption of the cell cycle was observed, leading to increased apoptosis rates.
      • Mitochondrial Pathway Proteins : Changes in Bax and Bcl-2 protein levels were noted, suggesting involvement in the mitochondrial apoptosis pathway .

Other Biological Activities

While the primary focus has been on anticancer properties, there are indications that this compound may exhibit other pharmacological activities:

  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective properties due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : There is preliminary evidence suggesting that derivatives of this compound may possess antimicrobial properties, although further research is needed to substantiate these claims.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent publication focused on synthesizing new derivatives of benzo[d][1,3]dioxole and evaluating their biological activity. These studies demonstrated that specific modifications to the benzo[d][1,3]dioxole structure could enhance anticancer activity while reducing toxicity to normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in cancer progression. These studies provide insights into potential binding affinities and mechanisms of action at the molecular level .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-N-(1,3-benzodioxol-5-ylmethyl)-1-N',1-N'-dimethylethane-1,1-diamine

InChI

InChI=1S/C12H18N2O2/c1-9(14(2)3)13-7-10-4-5-11-12(6-10)16-8-15-11/h4-6,9,13H,7-8H2,1-3H3

InChI Key

KAOIDCYOQIINJZ-UHFFFAOYSA-N

Canonical SMILES

CC(NCC1=CC2=C(C=C1)OCO2)N(C)C

Origin of Product

United States

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